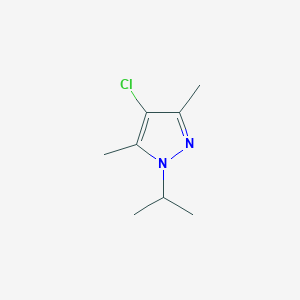
2-Bromo-N-cyclohexyl-5-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N-cyclohexyl-5-iodobenzamide is an organic compound with the molecular formula C13H15BrINO and a molecular weight of 408.08 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide structure, which is further substituted with a cyclohexyl group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclohexyl-5-iodobenzamide typically involves the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the brominated and iodinated benzene with cyclohexylamine.
The reaction conditions for these steps often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the halogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common to optimize the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-cyclohexyl-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide.
Electrophiles: Alkyl halides, acyl chlorides.
Catalysts: Palladium, copper salts.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while coupling reactions with boronic acids can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-cyclohexyl-5-iodobenzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-N-cyclohexyl-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-N-cyclohexylbenzamide: Lacks the iodine atom, making it less reactive in certain coupling reactions.
N-cyclohexyl-5-iodobenzamide: Lacks the bromine atom, affecting its substitution reaction profile.
2-Bromo-5-iodobenzamide: Lacks the cyclohexyl group, reducing its hydrophobic interactions.
Uniqueness
2-Bromo-N-cyclohexyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity in various chemical reactions. The cyclohexyl group enhances its hydrophobic interactions, making it a valuable compound in drug discovery and material science.
Eigenschaften
Molekularformel |
C13H15BrINO |
|---|---|
Molekulargewicht |
408.07 g/mol |
IUPAC-Name |
2-bromo-N-cyclohexyl-5-iodobenzamide |
InChI |
InChI=1S/C13H15BrINO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
InChI-Schlüssel |
XXVDEHYWWKAKEY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


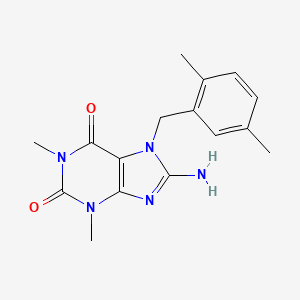
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
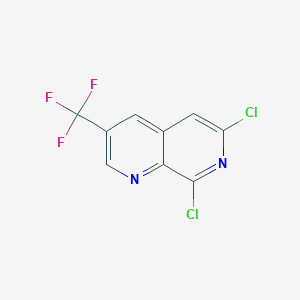

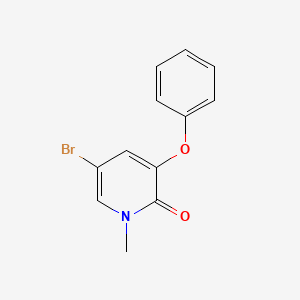
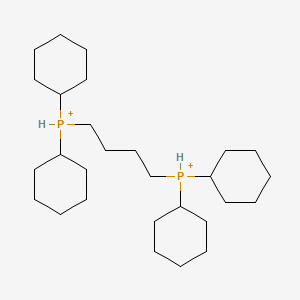
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
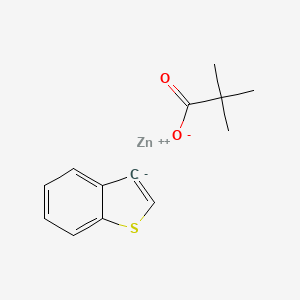
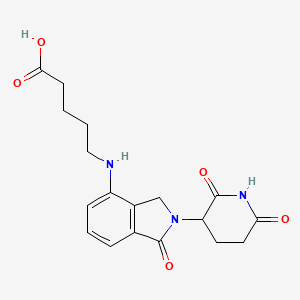
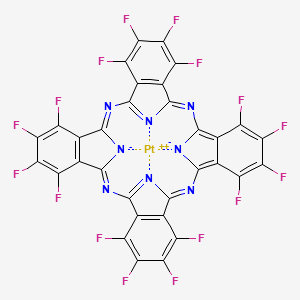

![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
